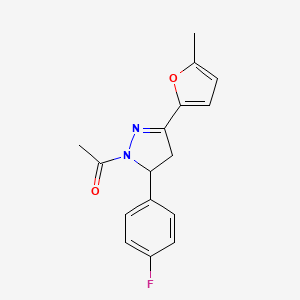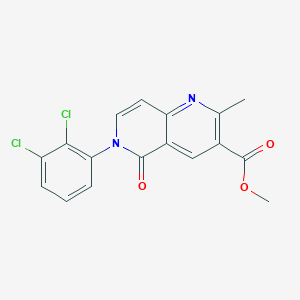
1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has been the subject of extensive scientific research. This compound has shown potential for a variety of applications, including as a potential therapeutic agent for various diseases.
Mechanism of Action
The precise mechanism of action of 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that this compound may work by inhibiting various signaling pathways that are involved in cancer cell growth and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been shown to have anti-microbial activity. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, making it important to carefully control the dosage used in experiments.
Future Directions
There are many potential future directions for research on 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole. One area of research is in the development of new therapeutic agents for cancer and other diseases. Additionally, there is potential for this compound to be used as a tool for studying the mechanisms of cancer cell growth and survival. Finally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects. Overall, further research on this compound has the potential to lead to new and innovative treatments for a variety of diseases.
Synthesis Methods
The synthesis of 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a multi-step process that involves the condensation of various starting materials. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form a β-ketoester. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. Finally, the acetyl group is introduced using acetic anhydride to yield the final product.
Scientific Research Applications
1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-3-8-16(21-10)14-9-15(19(18-14)11(2)20)12-4-6-13(17)7-5-12/h3-8,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAWTGHFNPBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5156286.png)
![3-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5156291.png)
![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)
![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)
![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)


![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)